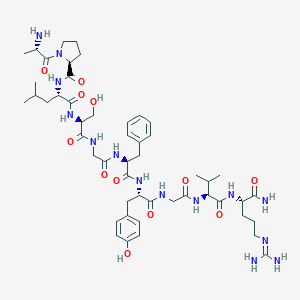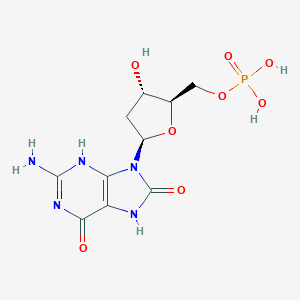
6-Chloro-1-ethyl-2-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-ethyl-2-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-ethyl-2-methylbenzimidazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been suggested that the compound may have an effect on the cell cycle, leading to cell death in certain types of cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Chloro-1-ethyl-2-methylbenzimidazole have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the central nervous system, including the ability to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Chloro-1-ethyl-2-methylbenzimidazole in lab experiments is its versatility. The compound can be used in a variety of different applications, including drug development, material science, and analytical chemistry. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one of the limitations of using 6-Chloro-1-ethyl-2-methylbenzimidazole is its potential toxicity. The compound has been shown to have toxic effects on certain cell lines, and caution should be exercised when handling the compound.
Direcciones Futuras
There are many potential future directions for the use of 6-Chloro-1-ethyl-2-methylbenzimidazole in scientific research. One potential direction is the development of new drugs based on the compound's unique properties. Another potential direction is the use of the compound in the development of new materials with specific properties. Additionally, the compound could be used in the development of new analytical methods for the detection of different analytes. Further research is needed to fully understand the potential applications of 6-Chloro-1-ethyl-2-methylbenzimidazole in scientific research.
Métodos De Síntesis
The synthesis of 6-Chloro-1-ethyl-2-methylbenzimidazole can be achieved through various methods. One of the most common methods is the reaction of 2-methylbenzimidazole with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 2-methylbenzimidazole with ethyl 4-chlorobutyrate in the presence of a base. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
6-Chloro-1-ethyl-2-methylbenzimidazole has been widely used in scientific research due to its potential applications in various fields. It has been used in the synthesis of new drugs and as a building block for the preparation of novel materials. The compound has also been used in the development of new analytical methods for the detection of different analytes. Additionally, 6-Chloro-1-ethyl-2-methylbenzimidazole has been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
143218-44-4 |
|---|---|
Nombre del producto |
6-Chloro-1-ethyl-2-methylbenzimidazole |
Fórmula molecular |
C10H11ClN2 |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
6-chloro-1-ethyl-2-methylbenzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-3-13-7(2)12-9-5-4-8(11)6-10(9)13/h4-6H,3H2,1-2H3 |
Clave InChI |
UPSRHKLHHXAUFJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC2=C1C=C(C=C2)Cl)C |
SMILES canónico |
CCN1C(=NC2=C1C=C(C=C2)Cl)C |
Sinónimos |
1H-Benzimidazole,6-chloro-1-ethyl-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)












